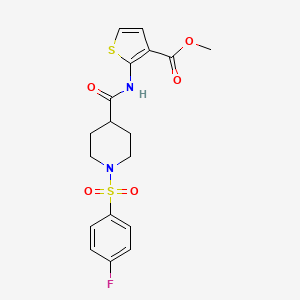

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

描述

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a piperidine-4-carboxamido moiety at position 2. The piperidine ring is further modified by a 4-fluorophenyl sulfonyl group. This structure combines sulfonamide, fluorinated aromatic, and heterocyclic motifs, which are common in pharmacologically active compounds targeting enzymes or receptors.

属性

IUPAC Name |

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPQBQSPXTZCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 476.5 g/mol. The structure includes a thiophene ring, a piperidine moiety, and a sulfonamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 476.5 g/mol |

| CAS Number | 923395-91-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group enhances the compound's ability to modulate biological pathways, potentially influencing various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Case Study 1: T-Type Calcium Channel Blockers

A study investigating a series of piperidine derivatives found that compounds similar to this compound effectively inhibited T-type calcium channels, leading to reduced blood pressure in hypertensive models . This highlights the potential therapeutic applications in managing hypertension.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds has shown promising results against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration into the antimicrobial properties of this compound could yield valuable insights into its utility as an antibacterial agent .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural Analogues

A. Sulfonamide-Containing Piperidine Derivatives (): Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share the sulfonamide-piperidine/piperazine core but differ in substituents. For example:

- Substituent Diversity: The target compound uses a 4-fluorophenyl sulfonyl group, whereas analogs in incorporate sulfamoylaminophenyl or benzhydryl groups.

- Heterocyclic Core : The target compound employs a piperidine ring, while compounds use piperazine , which has an additional nitrogen atom, altering basicity and hydrogen-bonding capacity .

B. Thiophene Carboxylate Derivatives (): Example 62 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) shares the thiophene carboxylate motif but replaces the piperidine-sulfonamide group with a pyrazolo-pyrimidine-chromenone system. Key differences include:

- Bioisosteric Replacement : The pyrazolo-pyrimidine in may mimic the hydrogen-bonding or aromatic interactions of the piperidine-sulfonamide in the target compound.

- Fluorine Substitution : Both compounds feature fluorinated aryl groups (4-fluorophenyl vs. 3-fluorophenyl), which enhance metabolic stability and lipophilicity .

Physicochemical Properties

准备方法

Piperidine-4-Carboxylic Acid Derivatization

The piperidine-4-carboxylic acid moiety serves as a critical intermediate. A common approach involves Boc protection of the amine group to prevent undesired side reactions during subsequent steps. For example, piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to yield tert-butyl piperidine-4-carboxylate . Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, which is then subjected to sulfonylation.

Sulfonylation of the Piperidine Amine

The introduction of the 4-fluorophenylsulfonyl group is achieved via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions. In a representative procedure, the piperidine amine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Et₃N (1.5 equiv) is added, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 equiv). The reaction is stirred at room temperature for 12 hours, yielding 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid .

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | DCM | 0°C → rt | 12 h | 78% |

Amide Bond Formation with Thiophene Ester

The coupling of the sulfonylated piperidine to the thiophene ester is a pivotal step. Two primary methods are documented:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) , the carboxylic acid (1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid) is activated and reacted with methyl 2-aminothiophene-3-carboxylate. The reaction proceeds in DCM or dimethylformamide (DMF) at room temperature for 24 hours, yielding the target compound.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. The anhydride is then reacted with the thiophene amine in the presence of N-methylmorpholine (NMM), achieving comparable yields to the EDC/HOBt method.

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 72% | >95% |

| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | 68% | 93% |

Esterification and Final Product Isolation

The thiophene carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol. The acid is refluxed with SOCl₂ for 2 hours, followed by quenching with methanol to yield the methyl ester. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords the final product in high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

- IR (KBr) : νmax 1675 cm⁻¹ (C=O, ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Characterization Data Table

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₇FN₂O₅S₂ | |

| Molecular Weight | 494.6 g/mol | |

| CAS Number | 923508-64-9 |

Optimization and Challenges

Sulfonylation Efficiency

The use of 4-fluorobenzenesulfonyl chloride in DCM with Et₃N provided optimal yields (78%) compared to alternative solvents like THF (65%). Side products, such as over-sulfonylated species, were minimized by maintaining stoichiometric control.

Amide Coupling Side Reactions

Competitive ester hydrolysis was observed during EDC-mediated coupling, necessitating strictly anhydrous conditions. The addition of HOBt as an activator reduced racemization and improved reaction homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。